molecular formula C12H12O3 B1271315 2-(6-Ethyl-1-benzofuran-3-yl)acetic acid CAS No. 26286-61-3

2-(6-Ethyl-1-benzofuran-3-yl)acetic acid

Cat. No.: B1271315
CAS No.: 26286-61-3
M. Wt: 204.22 g/mol
InChI Key: MOTXOTFUYMRIER-UHFFFAOYSA-N
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Description

2-(6-Ethyl-1-benzofuran-3-yl)acetic acid is an organic compound with the molecular formula C12H12O3.

Safety and Hazards

The safety information for “2-(6-Ethyl-1-benzofuran-3-yl)acetic acid” includes several hazard statements: H315, H319, H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Biochemical Analysis

Biochemical Properties

2-(6-Ethyl-1-benzofuran-3-yl)acetic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. The compound’s interactions with these biomolecules can influence their activity and function. For instance, it has been observed to interact with enzymes involved in metabolic pathways, potentially affecting their catalytic activity . The nature of these interactions can vary, including binding to active sites or allosteric sites on the enzymes.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound may affect the expression of specific genes involved in metabolic processes, leading to changes in cellular metabolism . Additionally, it can impact cell signaling pathways, potentially altering cellular responses to external stimuli.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes or receptors, influencing their activity. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction . Furthermore, the compound can induce changes in gene expression, leading to alterations in cellular function and metabolism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it may degrade over time, leading to changes in its biochemical activity . Long-term exposure to the compound can result in sustained alterations in cellular processes, which are important considerations for in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating metabolic pathways or enhancing cellular function . At higher doses, it can lead to toxic or adverse effects, including cellular damage or disruption of normal cellular processes. Understanding the dosage effects is crucial for determining the compound’s therapeutic potential and safety profile.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play essential roles in these pathways, influencing metabolic flux and metabolite levels . The compound’s involvement in metabolic pathways can lead to changes in the production and utilization of key metabolites, affecting overall cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biochemical activity. The compound can interact with specific transporters or binding proteins that facilitate its movement across cellular membranes . Additionally, its localization and accumulation within cells can influence its activity and function, affecting cellular processes and responses.

Subcellular Localization

The subcellular localization of this compound is an important factor in determining its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Its localization can impact its interactions with other biomolecules and its overall biochemical effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Ethyl-1-benzofuran-3-yl)acetic acid typically involves the reaction of benzofuran with ethyl groups and acetic acid derivatives. One common method includes the reaction of benzofuran with bromoacetic acid, followed by esterification with ethanol in the presence of an acid catalyst to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis and proton quantum tunneling have been explored to enhance the efficiency and selectivity of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-(6-Ethyl-1-benzofuran-3-yl)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzofuran-3-carboxylic acid, while reduction may produce benzofuran-3-ylmethanol .

Comparison with Similar Compounds

Properties

IUPAC Name

2-(6-ethyl-1-benzofuran-3-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O3/c1-2-8-3-4-10-9(6-12(13)14)7-15-11(10)5-8/h3-5,7H,2,6H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOTXOTFUYMRIER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)C(=CO2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70368462
Record name (6-Ethyl-benzofuran-3-yl)-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70368462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26286-61-3
Record name (6-Ethyl-benzofuran-3-yl)-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70368462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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